2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide
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Overview
Description
2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide is a useful research compound. Its molecular formula is C23H19N3O2 and its molecular weight is 369.424. The purity is usually 95%.
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Scientific Research Applications
Discovery and Optimization of ATM Inhibitors
A novel series of 3-quinoline carboxamides, including related compounds, has been discovered and optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors have shown efficacy in combination with DNA damage-inducing agents in disease-relevant models, highlighting their potential in therapeutic applications, particularly in oncology (Degorce et al., 2016).
Fluorescent Anion Sensing
Derivatives of quinoline carboxamides have been developed as fluorescent anion sensors, demonstrating efficient fluorescence quenching by various anions in water. These sensors showcase the compound's utility in environmental monitoring and analytical chemistry, with specific applications in detecting anions in aqueous solutions (Dorazco‐González et al., 2014).
Antimicrobial and Antitubercular Activities
Substituted quinoline-2-carboxamides have been synthesized and evaluated for their antimicrobial activities. Some derivatives showed higher activity against Mycobacterium tuberculosis and other mycobacterial species than standard drugs, indicating their potential in developing new antimycobacterial therapies (Goněc et al., 2012).
Corrosion Inhibition
Quinoline derivatives, including quinoline-2-carboxamides, are widely recognized for their effectiveness as anticorrosive materials. Their high electron density and ability to form stable chelating complexes with metallic surfaces make them valuable in protecting metals against corrosion, especially in industrial applications (Verma et al., 2020).
Diuretic Properties
Polymorphic modifications of a related compound, 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, have shown strong diuretic properties, making them potential candidates for new hypertension remedies. This research highlights the compound's utility in addressing cardiovascular diseases (Shishkina et al., 2018).
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets, contributing to their versatile applications in medicinal chemistry
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions of 2-Methyl-N-{[3-(Pyridin-2-yloxy)Phenyl]Methyl}Quinoline-8-Carboxamide with its targets would need to be determined through further study.
Biochemical Pathways
Quinoline derivatives can influence a range of biochemical pathways due to their interactions with various biological targets
Properties
IUPAC Name |
2-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]quinoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-11-12-18-7-5-9-20(22(18)26-16)23(27)25-15-17-6-4-8-19(14-17)28-21-10-2-3-13-24-21/h2-14H,15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJRVCPPWSUOST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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